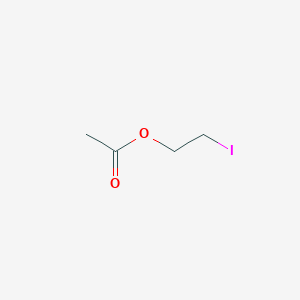

2-Iodoethyl acetate

Description

Historical Context and Evolution of Research Trajectories

The study of α-haloesters, the class of compounds to which 2-iodoethyl acetate (B1210297) belongs, is deeply rooted in the foundational discoveries of 19th-century organic chemistry. A pivotal moment was the discovery of the Reformatsky reaction in 1887 by the Russian chemist Sergey Nikolaevich Reformatsky. byjus.comnumberanalytics.com His initial work demonstrated that the ethyl ester of iodoacetic acid reacted with acetone (B3395972) using metallic zinc to create a new carbon-carbon bond, yielding a β-hydroxy ester. thermofisher.com This discovery opened the door for the extensive investigation of α-haloesters as reactive intermediates in synthesis.

The evolution of research involving specific α-haloesters like 2-iodoethyl acetate is directly linked to the development of such named reactions. While early research focused on understanding the scope and mechanism of these new transformations, subsequent work has aimed at refining their efficiency and applicability. The reactivity of the carbon-halogen bond is a critical aspect, and the use of iodo-esters like this compound, compared to their bromo- or chloro-analogs, offers distinct reactivity profiles due to the nature of the carbon-iodine bond. Synthesis methods for these compounds have also evolved; for instance, ethyl iodoacetate can be prepared by reacting ethyl chloroacetate (B1199739) with potassium iodide, as direct esterification of iodoacetic acid is not feasible. prepchem.com The historical trajectory shows a progression from fundamental reaction discovery to nuanced applications in complex molecule synthesis.

Significance of α-Haloesters in Contemporary Synthetic Chemistry

α-Haloesters are crucial building blocks in modern organic synthesis due to their versatile reactivity. numberanalytics.com They serve as key precursors in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.com

The primary significance of α-haloesters lies in their role in generating enolates for reactions like the Reformatsky reaction. This reaction produces β-hydroxy esters, which are valuable structural motifs in many biologically active compounds. numberanalytics.comlibretexts.org The organozinc reagents formed from α-haloesters are notably less reactive than Grignard or lithium enolates, which prevents undesired side reactions, such as self-condensation or addition to the ester group. libretexts.orgwikipedia.org

Another significant application is the Darzens condensation, discovered by Auguste Georges Darzens in 1904. wikipedia.orgnumberanalytics.com In this reaction, an α-haloester reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (also known as a glycidic ester). wikipedia.orgnumberanalytics.comorganic-chemistry.org These epoxides are highly versatile intermediates that can be converted into various other functional groups. numberanalytics.comlscollege.ac.in The reaction proceeds through the formation of a resonance-stabilized enolate, which acts as the nucleophile. wikipedia.orglscollege.ac.in

The choice of the halogen in the α-haloester is critical. Iodo-esters, such as this compound, are often more reactive than their chloro- or bromo- counterparts, which can be advantageous in certain synthetic applications. This heightened reactivity makes them potent alkylating agents. wikipedia.org

Overview of Current Research Landscape and Emerging Academic Challenges

The current research landscape for reactions involving α-haloesters like this compound is focused on enhancing selectivity, efficiency, and sustainability. A major area of development is the advancement of catalytic, enantioselective reactions. rsc.org Creating chiral β-hydroxy carbonyl compounds in an optically pure form is a significant goal, leading to the design of numerous chiral catalysts and methodologies for asymmetric aldol-type reactions. rsc.orgwiley-vch.de

A significant challenge in traditional reactions like the Reformatsky is the use of stoichiometric amounts of metals such as zinc, which can lead to issues with metal waste and product purification. thermofisher.com Modern research seeks to overcome this by developing truly catalytic systems. This includes exploring the use of alternative metals or metal salts, such as samarium(II) iodide, chromium(II) chloride, or indium, which can offer different reactivity and selectivity profiles. wikipedia.org Furthermore, methods to "activate" zinc, for instance, by using iodine or 1,2-dibromoethane (B42909) to remove the passivating oxide layer, have been developed to improve reaction yields. thermofisher.com

Emerging trends also include the development of novel reaction conditions. Recent studies have explored photoinduced and electrochemical transformations to drive these reactions under more environmentally benign conditions. rsc.org For example, the catalytic oxidation of ethyl acetate itself is a subject of intense research, with studies focusing on catalysts like gold-palladium nanoparticles on a titanium dioxide support to achieve efficient oxidation at lower temperatures. researchgate.net Additionally, enzymatic approaches for the synthesis of esters are being explored as a "clean and sustainable" alternative, sometimes coupled with membrane reactors for continuous production. researchgate.net These innovations highlight a clear trajectory in the field towards more sophisticated, atom-economical, and environmentally friendly synthetic methods involving α-haloester derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 627-10-1 | nih.govchemicalbook.com |

| Molecular Formula | C4H7IO2 | nih.govchemicalbook.com |

| Molecular Weight | 214.00 g/mol | nih.govchemicalbook.com |

Table 2: Key Reactions Involving α-Haloesters

| Reaction Name | Description | Significance | Key Reagents |

|---|---|---|---|

| Reformatsky Reaction | Condensation of an aldehyde or ketone with an α-haloester. byjus.comlibretexts.org | Forms β-hydroxy esters, which are important building blocks in natural product and pharmaceutical synthesis. numberanalytics.comthermofisher.com | α-haloester, Aldehyde/Ketone, Zinc metal. byjus.com |

| Darzens Condensation | Condensation of an aldehyde or ketone with an α-haloester in the presence of a base. wikipedia.orgorganic-chemistry.org | Forms α,β-epoxy esters (glycidic esters), which are versatile synthetic intermediates. numberanalytics.comlscollege.ac.in | α-haloester, Aldehyde/Ketone, Strong base (e.g., alkoxide). wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-iodoethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHCCCWROHIOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-10-1 | |

| Record name | Ethanol, 2-iodo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Iodoethyl Acetate

Direct Esterification and Halogenation Pathways

Direct methods for the synthesis of 2-iodoethyl acetate (B1210297) involve the formation of the ester linkage and the introduction of the iodine atom in a concerted or sequential manner, starting from readily available precursors.

Esterification of 2-Iodoethanol (B1213209)

A straightforward and common method for the preparation of 2-iodoethyl acetate is the direct esterification of 2-iodoethanol. This reaction involves the treatment of 2-iodoethanol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The use of acetic anhydride is often preferred due to its lower volatility and less corrosive nature compared to acetyl chloride. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate.

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 2-iodoethanol on the carbonyl carbon of the acetylating agent. libretexts.org This is followed by the elimination of a leaving group (acetic acid in the case of acetic anhydride or hydrochloric acid for acetyl chloride) to yield the final ester product.

While specific research findings on the yield for this particular reaction are not extensively detailed in the provided results, the acetylation of alcohols with acetic anhydride is a well-established and generally high-yielding transformation, often exceeding 90% under optimized conditions. nih.gov For instance, a solvent-free acetylation of thymol (B1683141) with acetic anhydride in the presence of a VOSO₄ catalyst gave a 97% yield. nih.gov

Table 1: Reactants and Products for the Esterification of 2-Iodoethanol

| Reactant 1 | Reactant 2 | Product | Byproduct |

| 2-Iodoethanol | Acetic Anhydride | This compound | Acetic Acid |

| 2-Iodoethanol | Acetyl Chloride | This compound | Hydrochloric Acid |

Direct Iodination Strategies for Ethyl Acetate Derivatives

The direct iodination of ethyl acetate at the 2-position (α-iodination) to furnish this compound is not a commonly reported or synthetically viable method. Searches for direct α-iodination of simple esters like ethyl acetate did not yield established protocols. The challenge lies in the selective iodination at the α-carbon in the presence of the ester functionality. While α-halogenation of carbonyl compounds is a known transformation, direct iodination often requires specific and sometimes harsh conditions that may not be compatible with the ester group, leading to side reactions or low yields.

Formation via Reaction of Acetyl Iodide with Vinyl Ethers

The reaction of acetyl iodide with vinyl ethers presents a plausible, though less commonly documented, pathway to this compound. The general reactivity of vinyl ethers with acyl halides suggests that an addition reaction could occur. The reaction of vinyl ethers with carboxylic acids, catalyzed by molecular iodine, is known to produce esters. nih.gov This proceeds through the formation of an adduct between the vinyl ether and the carboxylic acid, which then rearranges.

Indirect Synthetic Routes and Precursor Transformations

Indirect methods rely on the synthesis of a precursor molecule which is then converted to this compound in a subsequent step. These routes are often highly efficient and are widely employed for the synthesis of alkyl iodides.

Transesterification Approaches Involving Iodinated Alcohols

Transesterification is a versatile method for converting one ester into another. In the context of this compound synthesis, this would involve the reaction of an ester, such as methyl acetate or ethyl acetate, with 2-iodoethanol in the presence of an acid or base catalyst. masterorganicchemistry.com The equilibrium of this reaction can be driven towards the product side by using a large excess of 2-iodoethanol or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) from the reaction mixture.

Acid-catalyzed transesterification typically involves protonation of the carbonyl oxygen of the starting ester, making it more electrophilic for the nucleophilic attack by 2-iodoethanol. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, involves the deprotonation of 2-iodoethanol to form a more potent nucleophile, which then attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com For instance, the transesterification of methyl acetate with 2-propanol has been demonstrated using DOWEX 50W as a catalyst, achieving a conversion of 38% at equilibrium. researchgate.net Similar principles would apply to the reaction with 2-iodoethanol.

Table 2: Transesterification for this compound Synthesis

| Starting Ester | Alcohol | Catalyst | Product | Byproduct |

| Methyl Acetate | 2-Iodoethanol | Acid or Base | This compound | Methanol |

| Ethyl Acetate | 2-Iodoethanol | Acid or Base | This compound | Ethanol (B145695) |

Halogen Exchange Reactions from Bromoethyl or Chloroethyl Acetate Precursors

One of the most efficient and widely used methods for the synthesis of this compound is the Finkelstein reaction. wikipedia.org This nucleophilic substitution reaction involves the treatment of 2-bromoethyl acetate or 2-chloroethyl acetate with an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone (B3395972). wikipedia.org

The success of the Finkelstein reaction relies on the differential solubility of the halide salts in the chosen solvent. Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not. wikipedia.org This precipitation of the inorganic salt drives the equilibrium of the reaction towards the formation of the desired this compound, often resulting in high yields. wikipedia.org The reaction proceeds via an SN2 mechanism, where the iodide ion acts as the nucleophile, displacing the bromide or chloride ion from the precursor. iitk.ac.in

This method is particularly effective for primary halides and α-carbonyl halides, making 2-bromoethyl acetate and 2-chloroethyl acetate ideal substrates for this transformation. wikipedia.org

Table 3: Finkelstein Reaction for this compound Synthesis

| Precursor | Reagent | Solvent | Product | Precipitate |

| 2-Bromoethyl acetate | Sodium Iodide | Acetone | This compound | Sodium Bromide |

| 2-Chloroethyl acetate | Sodium Iodide | Acetone | This compound | Sodium Chloride |

Advanced and Sustainable Synthesis Strategies

The synthesis of esters, a fundamental precursor to iodoesters, has been significantly advanced through catalysis. One key approach involves the direct reaction of an alkene with a carboxylic acid. For instance, the synthesis of ethyl acetate, a closely related compound and potential precursor to this compound, can be achieved by reacting ethylene (B1197577) with acetic acid in the presence of solid acid catalysts. google.com This method avoids the use of more expensive feedstocks like ethanol. google.com

Research has demonstrated the effectiveness of various zeolites as catalysts for this transformation. Zeolites such as MCM-22, MCM-49, MCM-56, ZSM-5, and zeolite-Beta have been successfully employed. google.com These solid acids provide a heterogeneous catalytic system, simplifying catalyst separation from the reaction mixture and reducing waste.

The following table summarizes the yield of ethyl acetate using different zeolite catalysts in the reaction of acetic acid and ethylene. google.com

| Catalyst | Reactant Ratio (Acetic Acid:Ethylene) | Temperature (°C) | Reaction Time (hours) | Ethyl Acetate Yield (wt %) |

| MCM-22/Al₂O₃ | 1:1 | 200 | 8 | 28.9 |

| MCM-22/Al₂O₃ | 1:2 | 200 | 4 | 24.5 |

| MCM-22/Al₂O₃ | - | 200 | 4 | 13.9 |

Table 1: Ethyl Acetate Yield with Zeolite Catalysts google.com

While this data pertains to ethyl acetate, the principles of using solid acid catalysts for the esterification of alkenes are applicable to the development of direct catalytic routes for this compound. The subsequent step would involve a selective iodination of the ethyl acetate precursor.

A groundbreaking development in iodoester synthesis is the catalytic asymmetric iodoesterification of simple alkenes and carboxylic acids. This method, while not yet specifically documented for this compound, represents a significant leap forward. It utilizes a sophisticated catalytic system where multiple non-covalent interactions, including metal carboxylate formation, halogen bonding, hydrogen bonding, and π-π stacking, work in concert. This intricate control allows for the direct, stereoselective synthesis of iodoesters from readily available starting materials.

The production of this compound can be made more sustainable by integrating the principles of green chemistry. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. acs.orgjddtonline.info

Key Green Chemistry Principles and Their Application:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional methods for synthesizing esters often have lower atom economy. Catalytic routes, such as the direct addition of acetic acid to ethylene, offer a higher atom economy as they avoid the formation of by-products like water. google.comgoogle.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. skpharmteco.com Ethyl acetate itself is considered a "green solvent" due to its relatively low environmental impact. iolcp.com Research into solvent-free reaction conditions or the use of benign solvents is a key area of green chemistry. For instance, the synthesis of other acetate esters has been successfully demonstrated in solvent-free systems. mdpi.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The use of solid acid catalysts like zeolites in the synthesis of the acetate precursor is a prime example of this principle in action. google.com These catalysts can be filtered off and reused, which is a significant advantage over homogeneous catalysts that can be difficult to separate.

Use of Renewable Feedstocks: A key goal of green chemistry is to shift from fossil fuel-based feedstocks to renewable resources. jddtonline.info While ethylene is traditionally derived from fossil fuels, there is growing research into producing it from bio-based sources like ethanol. The production of ethyl acetate via fermentation from carbohydrates is another promising renewable route. tudelft.nl Acetic acid can also be produced through fermentation processes.

The following table outlines how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Utilizing direct addition reactions that minimize by-products. |

| Catalysis | Employing recyclable solid acid catalysts (e.g., zeolites) for esterification. |

| Safer Solvents | Using ethyl acetate as a greener solvent or developing solvent-free synthesis. iolcp.commdpi.com |

| Renewable Feedstocks | Sourcing ethylene and acetic acid from biomass and fermentation. tudelft.nl |

Table 2: Application of Green Chemistry Principles

By focusing on these advanced catalytic and sustainable strategies, the chemical industry can move towards more environmentally responsible and efficient production of this compound.

Reactivity and Mechanistic Investigations of 2 Iodoethyl Acetate

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is a fundamental reaction class for 2-iodoethyl acetate (B1210297), given the presence of an excellent leaving group, iodide, on a primary carbon. The reaction kinetics and mechanism are highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

As a primary alkyl halide, 2-iodoethyl acetate is expected to predominantly undergo bimolecular nucleophilic substitution (SN2). The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. researchgate.netcsbsju.edumasterorganicchemistry.com This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-iodine bond is broken. researchgate.net

In contrast, the unimolecular nucleophilic substitution (SN1) mechanism is generally not favored for primary alkyl halides like this compound due to the high instability of the resulting primary carbocation. SN1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate, and their rate is dependent only on the concentration of the substrate.

Stereochemical Aspects of Substitution at the Carbonyl-Adjacent Carbon

The stereochemistry of nucleophilic substitution is a critical aspect of the reaction mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a process known as backside attack. This leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon referred to as a Walden inversion. researchgate.netprinceton.edu If one were to start with a chiral analog of this compound, the product of an SN2 reaction would be the corresponding inverted enantiomer.

Conversely, an SN1 reaction, proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation with equal probability. However, given the primary nature of the substitution center in this compound, SN1 pathways are highly unlikely under normal conditions.

To illustrate the expected stereochemical outcome in an SN2 reaction, consider a hypothetical chiral analog of this compound:

| Reactant (Hypothetical) | Nucleophile | Product (Expected) | Stereochemical Outcome |

| (R)-1-deutero-2-iodoethyl acetate | Azide (B81097) (N₃⁻) | (S)-2-azido-1-deuteroethyl acetate | Inversion of Configuration |

| (S)-1-deutero-2-iodoethyl acetate | Cyanide (CN⁻) | (R)-2-cyano-1-deuteroethyl acetate | Inversion of Configuration |

This table illustrates the expected stereochemical outcome based on the established principles of SN2 reactions.

Comparative Analysis of Iodide as a Leaving Group

The nature of the leaving group is a crucial factor in determining the rate of nucleophilic substitution reactions. A good leaving group is a species that is stable on its own, typically a weak base. The halides are common leaving groups, and their ability as a leaving group increases down the group in the periodic table.

Therefore, the iodide ion (I⁻) is an excellent leaving group, superior to bromide (Br⁻), chloride (Cl⁻), and fluoride (B91410) (F⁻). This is because iodide is the largest and least basic of the common halide ions. The C-I bond is also the weakest among the carbon-halogen bonds. This makes this compound significantly more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro analogs.

The following table provides a qualitative comparison of the reactivity of ethyl haloacetates in SN2 reactions:

| Substrate | Leaving Group | Relative Reactivity in SN2 |

| Ethyl fluoroacetate | F⁻ | Very Low |

| Ethyl chloroacetate (B1199739) | Cl⁻ | Low |

| Ethyl bromoacetate | Br⁻ | High |

| This compound | I⁻ | Very High |

This table provides a qualitative comparison based on the well-established trend of leaving group ability for halides.

Elimination Reactions and Unsaturated Ester Formation

In competition with nucleophilic substitution, this compound can undergo elimination reactions to form unsaturated esters, primarily vinyl acetate. The predominant mechanism, either bimolecular (E2) or unimolecular (E1), is determined by factors such as the strength of the base, the solvent, and the temperature.

Elucidation of E1 and E2 Mechanism Pathways

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. researchgate.netnih.gov The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. researchgate.netnih.gov Strong, bulky bases favor the E2 pathway.

The E1 mechanism, in contrast, is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. A weak base then removes a proton from an adjacent carbon to form the double bond. The rate of an E1 reaction is dependent only on the concentration of the substrate. Due to the instability of the primary carbocation, the E1 pathway is generally not significant for this compound unless conditions strongly favor carbocation formation, which is rare.

Regioselectivity and Stereoselectivity in Elimination Processes

For this compound, there is only one possible regioisomer that can be formed upon elimination: vinyl acetate. Therefore, regioselectivity is not a factor in its elimination reactions.

However, if we consider a substituted analog of this compound, the principles of regioselectivity, namely Zaitsev's and Hofmann's rules, would apply. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product, which is favored by small, strong bases. researchgate.netcsbsju.edu Hofmann's rule predicts the formation of the less substituted alkene as the major product, which is favored by bulky, sterically hindered bases. researchgate.netcsbsju.edu

The stereoselectivity of E2 reactions is governed by the requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. This can influence the formation of E/Z isomers in appropriately substituted systems.

The following table illustrates the expected major elimination products for a hypothetical substituted this compound derivative under different basic conditions:

| Substrate (Hypothetical) | Base | Expected Major Product | Governing Rule |

| 1-phenyl-2-iodoethyl acetate | Sodium ethoxide (a small base) | Styrene | Zaitsev's Rule |

| 1-phenyl-2-iodoethyl acetate | Potassium tert-butoxide (a bulky base) | Styrene | Hofmann's Rule (less relevant here as only one product is possible) |

This table illustrates the application of regioselectivity rules in elimination reactions.

Radical Reactions Involving the Iodoethyl Moiety

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically under the influence of radical initiators or photolysis to generate a primary alkyl radical. This radical intermediate can then participate in a variety of subsequent reactions.

Research on related iodo-compounds has shown that alkyl radicals can be trapped by carbon monoxide to form acyl radicals, which can then undergo intramolecular cyclization. For instance, a tandem carbonylation/cyclization radical process has been demonstrated for 1-(2-iodoethyl)indoles. researchgate.net While specific studies on this compound are limited, it is plausible that the 2-acetoxyethyl radical could undergo similar transformations in the presence of suitable reaction partners.

The photolysis of haloacetates can also lead to radical intermediates. For example, the photochemical decomposition of iodoacetic acid has been studied, indicating the formation of radicals upon irradiation. It is expected that the photolysis of this compound would similarly lead to the homolytic cleavage of the C-I bond, initiating radical chain reactions or other radical-mediated processes.

Atom Transfer Radical Polymerization (ATRP) Initiation Potential

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers with controlled molecular weights and low polydispersity. mdpi.comcmu.edu The process relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition-metal complex to generate radicals. acs.org

This compound possesses the structural features of a potential ATRP initiator. The carbon-iodine bond can be homolytically cleaved by a suitable catalyst to initiate polymerization. In ATRP, the general mechanism involves the reversible transfer of a halogen atom between a propagating radical chain and a transition-metal complex. acs.org Alkyl halides serve as the initiators, and for the polymerization to be well-controlled, the halogen group must be able to migrate rapidly and selectively between the growing polymer chain and the metal complex. acs.org

While chlorine and bromine are most common, iodine has proven effective as a halogen for ATRP, particularly in the polymerization of acrylates and in systems catalyzed by ruthenium or rhenium. acs.org Research on degenerative transfer processes, which are mechanistically similar to ATRP, has shown that related iodo-compounds like ethyl iodoacetate are efficient transfer agents for the controlled radical polymerization of vinyl acetate. researchgate.net This suggests that this compound could similarly function as an effective initiator, controlling polymer chain growth.

Table 1: Comparison of Transfer Agents in Controlled Radical Polymerization of Vinyl Acetate

| Transfer Agent | Efficiency | Resulting Polydispersity (Mw/Mn) |

| Ethyl iodoacetate | Efficient | < 1.5 |

| Methyl 2-iodopropionate | Efficient | < 1.5 |

| Ethyl iodide | Inefficient | - |

| Data sourced from studies on degenerative transfer polymerization, a process mechanistically related to ATRP. researchgate.net |

Intramolecular Radical Cyclization Pathways

The carbon-iodine bond in this compound can be cleaved to generate a primary alkyl radical. This radical intermediate can participate in subsequent reactions, including intramolecular cyclizations, if a suitable radical acceptor is present within the same molecule.

Studies on related structures, such as 1-(2-iodoethyl)indoles, demonstrate this reactivity. In the presence of a radical initiator like azobisisobutyronitrile (AIBN), the carbon-iodine bond is broken to form an alkyl radical. researchgate.net This radical can then attack an aromatic system within the same molecule, leading to the formation of a new ring. In the case of 1-(2-iodoethyl)indoles, the initially formed alkyl radical can be trapped by carbon monoxide to form an acyl radical, which then undergoes intramolecular cyclization to the indole (B1671886) ring, ultimately producing bicyclic aromatic ketones. researchgate.net This tandem carbonylation/cyclization process highlights a key reaction pathway available to radicals derived from a 2-iodoethyl group.

Such intramolecular free-radical cyclizations are a powerful tool in organic synthesis for constructing complex, sterically hindered cyclic and polycyclic molecules. thieme-connect.de

Organometallic Reactions and Transition Metal-Catalyzed Transformations

The carbon-iodine bond is a key site for the formation of organometallic reagents and for participation in transition metal-catalyzed cross-coupling reactions.

Grignard (RMgX) and organolithium (RLi) reagents are powerful nucleophiles and strong bases widely used in organic synthesis. libretexts.orglibretexts.org They are typically formed by the reaction of an alkyl halide with magnesium or lithium metal, respectively. libretexts.orgmasterorganicchemistry.com The reactivity of the alkyl halide in these reactions increases in the order Cl < Br < I, making alkyl iodides like this compound highly suitable precursors based on the C-I bond's reactivity. libretexts.orglibretexts.org

The formation process involves the reduction of the carbon-halogen bond by the metal, typically in an aprotic solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) for Grignard reagents, or pentane (B18724) for organolithium reagents. libretexts.orgmasterorganicchemistry.com

General Formation Reactions:

Grignard: R-I + Mg → R-MgI libretexts.org

Organolithium: R-I + 2Li → R-Li + LiI masterorganicchemistry.com

However, a significant challenge arises when attempting to form these reagents from this compound. Both Grignard and organolithium reagents are highly reactive towards esters. nptel.ac.inyoutube.com The newly formed nucleophilic carbon of the organometallic species would readily attack the electrophilic carbonyl carbon of another molecule of this compound. This self-destructive reaction pathway makes the straightforward synthesis and isolation of the Grignard or organolithium reagent of this compound impractical under standard conditions. The reaction would likely yield a complex mixture of products resulting from intermolecular reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental methods for forming carbon-carbon bonds. mdpi.comresearchgate.net In these reactions, an organic halide (electrophile) is coupled with an organometallic or organoboron compound (nucleophile).

This compound, as an alkyl iodide, has the potential to serve as the electrophilic partner in these transformations. The reactivity of the carbon-iodine bond makes it a suitable substrate for oxidative addition to a low-valent palladium catalyst, the initial step in most cross-coupling catalytic cycles. Research has demonstrated the successful palladium-catalyzed cross-coupling of structurally similar compounds, such as 1,1,1-trifluoro-2-iodoethane (B141898) and various iodo-substituted heterocycles, with boronic acids and terminal alkynes. researchgate.netrsc.org These examples suggest that this compound could be employed in similar reactions to introduce a –CH₂CH₂OC(O)CH₃ fragment onto various aromatic, heteroaromatic, or vinylic systems.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodo-Compounds

| Reaction Type | Iodo-Compound Example | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Iodo-aryloxazolines | Arylboronic acids | Pd(OAc)₂, Phosphine Ligand |

| Sonogashira | Iodo-aryloxazolines | Terminal alkynes | PdCl₂(PPh₃)₂, CuI |

| Suzuki-Miyaura | 1,1,1-Trifluoro-2-iodoethane | Aryl/heteroaryl boronic acid esters | Palladium catalyst |

| This table illustrates the utility of iodo-compounds in common cross-coupling reactions, suggesting potential applications for this compound. researchgate.netrsc.org |

Ester Hydrolysis and Transesterification Mechanistic Studies

The ester functional group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. The mechanisms for these reactions are well-established and are analogous to those of other simple esters like ethyl acetate. youtube.comresearchgate.net

Ester Hydrolysis: Under acidic conditions, the hydrolysis of this compound proceeds via a multistep mechanism. First, the carbonyl oxygen is protonated by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.comresearchgate.net Water adds to the carbonyl group to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-iodoethanol (B1213209) yields the protonated acetic acid, which is then deprotonated to give the final product. The reaction is effectively irreversible and follows pseudo-first-order kinetics when water is present in large excess. youtube.com

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol, a reaction that can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Mechanism: Similar to hydrolysis, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from a different alcohol (R'-OH). A tetrahedral intermediate is formed, and after proton transfers, the original alcohol (2-iodoethanol) is eliminated, yielding the new ester. The reaction is an equilibrium process, often driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com

Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile, such as an alkoxide ion (R'O⁻), directly attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling the 2-iodoethoxide leaving group to form the new ester. masterorganicchemistry.com

In some cases, transesterification can occur even without a catalyst at high temperatures, such as under supercritical conditions. researchgate.net The initial step in such a process is often the hydrolysis of the ester by trace amounts of water, followed by the esterification of the resulting carboxylic acid with the new alcohol. researchgate.net

Applications of 2 Iodoethyl Acetate As a Versatile Synthetic Building Block

Construction of Carbon-Carbon Bonds

The ability to form new carbon-carbon (C-C) bonds is fundamental to organic synthesis. 2-Iodoethyl acetate (B1210297) serves as a potent two-carbon electrophile, enabling the extension of carbon chains through alkylation reactions.

One of the most powerful applications of 2-iodoethyl acetate is in the alkylation of enolates and other carbon nucleophiles. 182.160.97libretexts.org In these reactions, a proton alpha (α) to a carbonyl group (or a related electron-withdrawing group) is removed by a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. This enolate then readily attacks the electrophilic carbon of this compound in a standard SN2 reaction, displacing the iodide leaving group. libretexts.org Iodide is an exceptional leaving group, making this compound significantly more reactive than its chloro or bromo analogs, allowing reactions to proceed under milder conditions and with a broader range of nucleophiles. libretexts.org

This methodology is particularly effective for creating quaternary carbon centers, a common challenge in the synthesis of complex molecules. For instance, the intramolecular ester enolate alkylation (IEEA) has been employed as a key step in the synthesis of natural products. thieme-connect.com While specific examples in these complex syntheses often use bromo or tosylate derivatives, this compound is an ideal substrate for such transformations due to its heightened reactivity. libretexts.orgthieme-connect.com

A typical reaction involves the alkylation of a ketone or ester enolate, which introduces a 2-acetoxyethyl side chain. This side chain can be further manipulated; for example, the acetate group can be hydrolyzed to an alcohol, which can then participate in subsequent reactions.

Table 1: Representative Enolate Alkylation with Haloethyl Acetates This table illustrates the general reaction scheme. This compound is expected to give higher yields or require milder conditions compared to the bromo analog shown.

| Nucleophile (Ketone) | Base | Electrophile | Product | Yield | Reference |

| Cyclohexanone | LDA | 2-Bromoethyl acetate | 2-(2-Acetoxyethyl)cyclohexanone | ~75% | General Procedure |

| 2-Methylcyclopentanone | KHMDS | 2-Bromoethyl tosylate | 2-Methyl-2-(2-tosyloxyethyl)cyclopentanone | 74% | thieme-connect.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. While this compound is a superb reagent for sequential, multi-step syntheses, its documented use as a distinct component within classical one-pot MCRs is not widespread in the chemical literature. Its high reactivity can sometimes complicate the controlled sequence of events required for a successful MCR. However, it can be used in tandem processes that resemble MCRs, such as domino reactions, where an initial alkylation with this compound triggers a cascade of subsequent intramolecular transformations.

Precursor to Diverse Functionalized Organic Molecules

The true versatility of this compound is showcased in its use as a precursor for molecules containing nitrogen, sulfur, selenium, and phosphorus, as well as for the construction of cyclic systems like ethers and lactones.

β-Aminoethyl esters and their derivatives are important structural motifs in medicinal chemistry. This compound provides a direct route to these compounds through nucleophilic substitution with nitrogen-based nucleophiles. The reaction with ammonia (B1221849) can yield 2-aminoethyl acetate, although over-alkylation is a potential side reaction. More controlled alkylations are achieved with primary or secondary amines to give the corresponding N-substituted β-aminoethyl esters.

A common and highly efficient alternative involves a two-step process using sodium azide (B81097) as the nucleophile. The resulting 2-azidoethyl acetate can then be cleanly reduced to the primary amine, 2-aminoethyl acetate, using standard methods such as catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (B44618) (the Staudinger reaction).

Table 2: Synthesis of Nitrogenous Derivatives

| Nitrogen Nucleophile | Reagent | Product | Subsequent Transformation | Final Product |

| Sodium Azide (NaN₃) | This compound | 2-Azidoethyl acetate | H₂, Pd/C | 2-Aminoethyl acetate |

| Diethylamine (Et₂NH) | This compound | 2-(Diethylamino)ethyl acetate | N/A | N/A |

The soft electrophilicity of this compound makes it an ideal substrate for reactions with soft nucleophiles like those derived from sulfur, selenium, and phosphorus.

Sulfur Derivatives: Thiolates (RS⁻), generated by deprotonating thiols (RSH) with a mild base, are excellent nucleophiles that readily displace the iodide from this compound. chemistrysteps.comyoutube.com This S-alkylation reaction is a high-yielding and general method for the synthesis of (alkylthio)ethyl acetates and (arylthio)ethyl acetates, which are valuable intermediates in the synthesis of pharmaceuticals and materials. nih.gov

Selenium Derivatives: The synthesis of organoselenium compounds can be achieved in a similar fashion. Sodium selenide (B1212193) (Na₂Se), prepared by reducing elemental selenium, reacts with two equivalents of this compound to form bis(2-acetoxyethyl) selenide. nih.govwikipedia.org This reaction provides a straightforward entry into selenium-containing diesters. Likewise, alkyl or aryl selenides (RSe⁻) can be used to generate unsymmetrical selenides.

Phosphorus Derivatives: The Michaelis-Arbuzov reaction is a classic and reliable method for forming carbon-phosphorus bonds. In this reaction, a trialkyl phosphite (B83602), such as triethyl phosphite, acts as the phosphorus nucleophile. It attacks this compound, displacing the iodide ion. A subsequent dealkylation of the resulting phosphonium (B103445) salt by the iodide ion yields the stable dialkyl (2-acetoxyethyl)phosphonate. uiowa.eduscribd.com These phosphonate (B1237965) esters are important intermediates, for example, as reagents in the Horner-Wadsworth-Emmons olefination.

Table 3: Synthesis of Heteroatom-Containing Ethyl Esters

| Nucleophile Source | Reagent | Product | Reaction Type |

| Thiophenol (PhSH) | This compound / Base | 2-(Phenylthio)ethyl acetate | S-Alkylation |

| Sodium Selenide (Na₂Se) | This compound | Bis(2-acetoxyethyl) selenide | Se-Alkylation |

| Triethyl phosphite (P(OEt)₃) | This compound | Diethyl (2-acetoxyethyl)phosphonate | Michaelis-Arbuzov |

The bifunctional nature of this compound is elegantly exploited in the synthesis of cyclic structures.

Cyclic Ethers (Tetrahydrofurans): Substituted tetrahydrofurans can be synthesized using this compound as a key building block. nih.gov A general strategy involves the alkylation of a carbon nucleophile, such as a ketone enolate or a dianion of a β-dicarbonyl compound, with an electrophile that can be converted into a γ-hydroxy group. A more direct, albeit multistep, pathway starting with this compound would involve its use to alkylate a nucleophile. Subsequent chemical modifications of the resulting product can be performed to generate a 1,4-diol derivative, which can then undergo an intramolecular cyclization (e.g., Williamson ether synthesis) to form the tetrahydrofuran (B95107) ring. nih.govorganic-chemistry.org

Lactones (γ-Lactones): this compound is an excellent precursor for the synthesis of γ-lactones, which are prevalent in natural products. organic-chemistry.orgnih.gov A robust and widely used method involves the alkylation of a ketone enolate with this compound. The product of this reaction is a γ-keto ester. The ketone functionality can be selectively reduced using a mild hydride reagent like sodium borohydride (B1222165) (NaBH₄) to yield a γ-hydroxy ester. This intermediate often undergoes spontaneous, or acid/base-catalyzed, intramolecular transesterification to form the stable five-membered γ-lactone ring, with the elimination of ethanol (B145695).

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are cyclic structures containing at least two different elements in the ring, typically carbon and a heteroatom such as nitrogen, oxygen, or sulfur. These motifs are of paramount importance as they form the core of numerous pharmaceuticals, agrochemicals, and materials. This compound provides a convenient two-carbon unit for the construction of five- and six-membered heterocyclic rings through the alkylation of appropriate nucleophiles followed by intramolecular cyclization.

The reactivity of this compound as an electrophile allows for its use in the synthesis of various heterocycles containing nitrogen, oxygen, and sulfur atoms.

Nitrogen Heterocycles: While specific, direct literature examples of complex nitrogen heterocycle synthesis using this compound are not extensively documented, its role as an alkylating agent is fundamental. In principle, it can react with nitrogen-based nucleophiles, such as amines or amides, to form a new carbon-nitrogen bond. For instance, the reaction with a primary amine would yield a secondary amine intermediate. This intermediate, if possessing another nucleophilic group, could undergo subsequent intramolecular cyclization to form nitrogen-containing rings like piperidines or morpholines (if an oxygen atom is also part of the starting nucleophile). The general applicability of iodo-reagents in the synthesis of nitrogen heterocycles is well-established in the literature. nih.govunimi.itmdpi.comnih.govnih.govorganic-chemistry.org

Oxygen Heterocycles: A notable application of this compound (or its synonym, ethyl iodoacetate) is in the synthesis of oxygen-containing heterocycles. For example, it has been used as a C1-unit in the direct synthesis of benzofurans. In a reaction involving an aryne precursor, ethyl iodoacetate participates in a cesium fluoride-mediated process to yield the corresponding benzofuran (B130515) derivative. This transformation highlights the utility of this compound in constructing oxygen-containing ring systems fused to an aromatic core.

Sulfur Heterocycles: The synthesis of sulfur-containing heterocycles using this compound follows a similar logic of nucleophilic substitution. Thiol-containing compounds can readily react with this compound to form a thioether linkage. Subsequent cyclization, driven by the presence of another functional group, can lead to the formation of sulfur heterocycles such as tetrahydrothiophenes or thiazolidinones. The synthesis of sulfur heterocycles is a broad and active area of research, with many methods relying on the reaction of sulfur nucleophiles with alkyl halides. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netumich.edunih.govdigitellinc.com

A generalized scheme for the potential synthesis of these heterocycles is presented below:

| Heterocycle Type | Nucleophile | Intermediate | Product (Example) |

| Nitrogen | Primary Amine | N-(2-acetoxyethyl)amine | Piperidine derivative |

| Oxygen | Phenol | O-(2-acetoxyethyl)phenol | Benzofuran derivative |

| Sulfur | Thiol | S-(2-acetoxyethyl)thiol | Tetrahydrothiophene derivative |

This table represents generalized synthetic pathways.

Fused-ring systems, where two or more rings share two atoms, are common structural motifs in many biologically active molecules. The ability of this compound to participate in reactions that form a new ring onto an existing one makes it a useful reagent in this context.

The previously mentioned synthesis of benzofurans is a direct example of the formation of a fused-ring system. In this case, a furan (B31954) ring is constructed and fused to a pre-existing benzene (B151609) ring. Such strategies are valuable for rapidly building molecular complexity. The synthesis of fused thia-heterocycles is also an area of significant interest in medicinal chemistry, often involving the cyclization of substituted thiophene (B33073) precursors. researchgate.net The principles of using bifunctional reagents like this compound are central to many of these synthetic routes. researchgate.net

Contributions to Natural Product Synthesis and Analogues

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. rsc.orgorganicchemistrydata.org Intermediates derived from or related to this compound play a role in constructing the complex architectures of these molecules.

While direct application of this compound as a key intermediate in the total synthesis of a named natural product is not frequently reported in prominent literature, structurally similar iodo-compounds are crucial. For instance, in a recent total synthesis of the psychoactive indole (B1671886) alkaloid ibogaine, a key step involves the formation of 2-iodo-3-(2-iodoethyl)-1H-indole. wikipedia.org This intermediate, bearing a reactive iodoethyl group, is then used to build the complex, polycyclic framework of the final natural product. wikipedia.org This demonstrates the strategic importance of the iodoethyl moiety, which can be sourced from precursors like this compound, in the assembly of intricate natural product skeletons. The synthesis of vicinal ketoesters, which are key intermediates in the synthesis of numerous natural products like (−)-preussochromone A, also showcases the importance of highly functionalized small molecules in building complex structures. nih.gov

The development of analogues of natural products is crucial for improving their therapeutic properties and understanding their structure-activity relationships. Creating molecular scaffolds that can be readily modified is a key strategy in medicinal chemistry. This compound, by providing a reactive handle (the iodo group) and a modifiable functional group (the acetate ester), is a potential tool for building such scaffolds.

For example, the 2-acetoxyethyl group can be attached to a core molecule. The subsequent hydrolysis of the acetate to an alcohol allows for the introduction of a wide variety of substituents through esterification, etherification, or oxidation followed by further reactions. This flexibility is highly desirable in the generation of libraries of related compounds for biological screening. While specific examples detailing the use of this compound for this express purpose are not abundant in the literature, the fundamental reactivity of the molecule makes it well-suited for such applications in the broader context of creating bioactive scaffolds.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of 2 Iodoethyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the atomic framework. emerypharma.com

High-Resolution ¹H NMR Chemical Shift Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy distinguishes the different electronic environments of hydrogen atoms within a molecule. For 2-iodoethyl acetate (B1210297), the structure, CH₃C(=O)OCH₂CH₂I, presents three distinct proton environments. docbrown.info

The expected ¹H NMR spectrum would show three signals corresponding to:

The methyl protons (CH₃) of the acetyl group.

The methylene (B1212753) protons (CH₂) adjacent to the oxygen atom.

The methylene protons (CH₂) adjacent to the iodine atom.

The chemical shift values are influenced by the electronegativity of the neighboring atoms. The methylene protons bonded to the carbon adjacent to the highly electronegative oxygen atom are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the methylene protons next to the less electronegative iodine atom. The methyl protons of the acetyl group are typically the most shielded and appear at the lowest chemical shift (upfield).

A related compound, ethyl acetate (CH₃C(=O)OCH₂CH₃), provides a useful comparison. docbrown.info In its ¹H NMR spectrum, the methyl protons of the ethyl group appear around 1.25 ppm, the methylene protons of the ethyl group at approximately 4.12 ppm, and the acetyl methyl protons at about 2.04 ppm. docbrown.infouniversite-paris-saclay.fr For 2-iodoethyl acetate, the presence of the iodine atom will alter these shifts. The protons on the carbon bonded to iodine (ICH₂) will have a different chemical shift than the protons on the carbon bonded to the oxygen (OCH₂).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH ₃ | ~2.1 | Singlet |

| -OCH ₂- | ~4.3 | Triplet |

| -CH ₂I | ~3.3 | Triplet |

Note: These are predicted values and can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectral Interpretation for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The molecule has four non-equivalent carbon atoms:

The carbonyl carbon (C=O).

The methyl carbon (CH₃) of the acetyl group.

The methylene carbon bonded to oxygen (-OCH₂-).

The methylene carbon bonded to iodine (-CH₂I).

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment. The carbonyl carbon is the most deshielded and will appear at the highest chemical shift, typically in the range of 170-180 ppm. The carbon atom attached to the electronegative iodine atom will also be significantly deshielded. For comparison, in iodoethane, the carbon attached to iodine appears at a chemical shift of -1.1 ppm. docbrown.info In ethyl acetate, the carbonyl carbon is at approximately 171 ppm, the OCH₂ carbon at 61 ppm, and the acetyl CH₃ carbon at 21 ppm. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | ~170 |

| -OC H₂- | ~65 |

| -C H₃ | ~21 |

| -C H₂I | ~5 |

Note: These are predicted values and can vary based on the solvent and spectrometer frequency. nih.gov

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the connectivity of atoms within a molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the signals of the -OCH₂- and -CH₂I protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net An HSQC spectrum of this compound would show correlations between the protons of the methyl group and its corresponding carbon, the protons of the -OCH₂- group and its carbon, and the protons of the -CH₂I group and its carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity between atoms, which is crucial for determining stereochemistry. While this compound does not have stereocenters, NOESY could be applied to its derivatives to elucidate their three-dimensional structure. science.gov

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance. jeol.combwise.kr The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com This principle allows for the accurate quantification of compounds in a mixture without the need for identical reference standards for each component. ox.ac.uk

For reaction monitoring, qNMR can be used to track the consumption of reactants and the formation of products over time. By integrating the signals of specific protons of this compound and any reactants or products, their relative concentrations can be determined at various points during a reaction. mdpi.com

For purity assessment, a known amount of an internal standard is added to a precisely weighed sample of the analyte. acs.org By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy. ox.ac.uk This is particularly useful for assessing the purity of this compound after synthesis and purification.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies.

For this compound, the key functional groups that can be identified by IR spectroscopy are:

C=O (Carbonyl) stretch: This is a very strong and sharp absorption band characteristic of the ester functional group. For aliphatic esters like this compound, this peak is typically observed in the range of 1735-1750 cm⁻¹. orgchemboulder.com For comparison, the C=O stretch in ethyl acetate appears around 1736-1752 cm⁻¹. orgchemboulder.comlibretexts.orgdocbrown.info

C-O (Ester) stretch: Esters show strong C-O stretching vibrations in the fingerprint region. There are typically two C-O stretching bands, one for the C(=O)-O bond and another for the O-C bond. These appear in the range of 1000-1300 cm⁻¹. orgchemboulder.com In ethyl acetate, a prominent C-O stretch is seen around 1230-1240 cm⁻¹. docbrown.infolibretexts.org

C-H stretch: The C-H bonds of the methyl and methylene groups will show stretching vibrations typically just below 3000 cm⁻¹. docbrown.info

C-I stretch: The carbon-iodine bond stretching vibration is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, due to the heavy mass of the iodine atom. docbrown.info

The IR spectrum provides a molecular "fingerprint" that can be used to identify this compound and distinguish it from other compounds. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | ~1740 | Strong, Sharp |

| Ester | C-O Stretch | ~1230 and ~1050 | Strong |

| Alkyl | C-H Stretch | ~2850-2990 | Medium to Strong |

| Alkyl Halide | C-I Stretch | ~500-600 | Medium to Weak |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular structure through the analysis of vibrational modes. llnl.gov It is predicated on the inelastic scattering of monochromatic light, typically from a laser, which results in energy shifts in the scattered photons that correspond to the vibrational frequencies of specific chemical bonds within a molecule. nih.gov This phenomenon generates a unique spectral pattern, often referred to as a "molecular fingerprint," which is characteristic of the compound being analyzed. nih.govscitechdaily.com

For this compound, Raman spectroscopy serves as a powerful tool for identification and structural confirmation. Each functional group and bond within the molecule (C=O, C-O, C-C, C-H, C-I) possesses distinct vibrational frequencies that manifest as specific peaks in the Raman spectrum. wpmucdn.com The analysis of these peaks allows for the unambiguous differentiation of this compound from its precursors, such as ethanol (B145695) and acetic acid, or its non-iodinated analogue, ethyl acetate. nih.govhoriba.com The technique is particularly valuable for monitoring reaction progress in syntheses where these related compounds are present. researchgate.net

While a definitive, published Raman spectrum for this compound is not widely available, the expected characteristic shifts can be predicted based on established data for its constituent functional groups. These spectral markers provide a basis for its identification and characterization.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1735–1750 |

| Ester (C-O) | Stretch | 1200–1300 |

| Carbon-Iodine (C-I) | Stretch | 500–600 |

| C-C | Stretch | 800–1200 |

| C-H (sp³) | Stretch & Bend | 2850–3000 & 1350–1480 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. wikipedia.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion, which can subsequently break apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum provides a pattern of peaks that is instrumental in confirming the molecule's identity and structure.

High-Resolution Mass Spectrometry (HRMS) is a highly precise method used to determine the exact mass of a molecule with a very high degree of accuracy, often to four or more decimal places. docbrown.info This precision allows for the unequivocal determination of a compound's elemental formula. For this compound, the molecular formula is C₄H₇IO₂. Its theoretical monoisotopic mass is calculated to be 213.94908 Da. nih.gov

An HRMS analysis would measure the mass-to-charge ratio of the molecular ion and compare it to the theoretical value. A close match confirms the elemental composition, effectively distinguishing this compound from other potential molecules that might have the same nominal mass but a different atomic makeup. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex samples. acs.org

The fragmentation of the this compound molecular ion ([C₄H₇IO₂]⁺˙) in a mass spectrometer provides critical data for confirming its specific isomeric structure. The fragmentation pathways are governed by the relative strengths of the chemical bonds within the ion. Iodoalkanes are characterized by a particularly weak carbon-iodine bond, which dictates a primary fragmentation pathway. jove.com

Key fragmentation processes for this compound include:

Cleavage of the C-I bond: The most significant fragmentation is the homolytic cleavage of the weak C-I bond, leading to the loss of an iodine radical (·I). This process forms a cation with an m/z of 87, corresponding to the [CH₃COOCH₂CH₂]⁺ fragment. jove.comdocbrown.info This is observed as the second most abundant peak in its spectrum. nih.gov

Acylium Ion Formation: A classic fragmentation pathway for esters is the cleavage of the C-O bond adjacent to the carbonyl group, which produces a highly stable acylium ion. For this compound, this results in the formation of [CH₃CO]⁺, which gives a strong signal at m/z 43. docbrown.infolibretexts.org This fragment is the most abundant peak (base peak) in the spectrum. nih.gov

Other Fragments: The molecular ion peak ([M]⁺˙) is observed at m/z 214. Another notable fragment appears at m/z 154, which may correspond to the loss of an acetic acid molecule (CH₃COOH) via a rearrangement reaction. nih.gov A small peak at m/z 127, corresponding to the iodine cation [I]⁺, may also be present. docbrown.info

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Relative Intensity |

| 43 | Acylium ion | [C₂H₃O]⁺ | Base Peak (100%) |

| 87 | C-I bond cleavage product | [C₄H₇O₂]⁺ | High |

| 154 | Loss of acetic acid | [C₂H₃I]⁺˙ | Medium |

| 214 | Molecular ion | [C₄H₇IO₂]⁺˙ | Low |

Data sourced from PubChem CID 527152. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmaterenvironsci.com It is exceptionally well-suited for verifying the purity and confirming the identity of volatile compounds like this compound.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will exit the column at a specific time, known as its retention time, which is a characteristic property under a given set of analytical conditions. pku.edu.cn The NIST Mass Spectrometry Data Center reports a Kovats retention index of 968 for this compound on a standard non-polar column. nih.govnist.gov

As the separated compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The identity of this compound is thus confirmed by two independent data points: its characteristic retention time and its unique mass spectrum, including the molecular ion and fragmentation pattern. jmaterenvironsci.com This dual verification makes GC-MS a definitive method for assessing the purity of a sample by detecting and identifying any residual starting materials, byproducts, or other contaminants.

X-ray Crystallography and Diffraction Techniques (Applied to Crystalline Derivatives)

While this compound is a liquid at standard conditions, X-ray crystallography is a premier technique for the structural elucidation of its solid, crystalline derivatives. wikipedia.org This method provides unparalleled insight into the atomic arrangement of materials in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful and definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. mdpi.commdpi.com If a suitable single crystal of a this compound derivative can be grown, SCXRD can provide its complete structural characterization. The analysis of how X-rays are diffracted by the crystal's ordered lattice allows for the calculation of electron density maps, from which the precise positions of all atoms in the molecule can be determined. researchgate.net

The data obtained from an SCXRD experiment includes:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Crystal System and Space Group: The symmetry properties of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates for every atom.

Structural Parameters: Highly accurate measurements of bond lengths, bond angles, and torsional angles.

Conformational Details: The exact conformation of the molecule as it exists in the solid state, which can be compared to related structures like ethyl acetate, known to adopt a flat, trans conformation in its crystal form. researchgate.netnih.gov

Intermolecular Interactions: The arrangement of molecules relative to one another (crystal packing) and the nature of non-covalent interactions, such as halogen bonding involving the iodine atom. aip.org

This comprehensive structural information is crucial for understanding structure-property relationships and for the rational design of new molecules.

Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Hypothetical Crystalline Derivative of this compound

| Parameter | Illustrative Value |

| Empirical Formula | C₄H₇IO₂ (Derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.518 |

| b (Å) | 9.753 |

| c (Å) | 14.863 |

| α (°) | 90 |

| β (°) | 91.92 |

| γ (°) | 90 |

| Volume (ų) | 1088.9 |

| Z (molecules/unit cell) | 4 |

Note: Data fields and values are illustrative, based on a known iodo-organic compound, and represent the type of information obtained from an SCXRD experiment. researchgate.net

Powder X-ray Diffraction for Polymorphism Studies

A thorough review of scientific literature and crystallographic databases reveals a notable absence of studies on the polymorphism of this compound. To date, the crystal structure of this compound has not been reported, and consequently, no powder X-ray diffraction (PXRD) data is available in the public domain. The investigation of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms, is contingent upon the initial characterization of at least one crystalline form.

Polymorphism is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. Powder X-ray diffraction is a primary and powerful analytical technique for identifying and characterizing these different crystalline forms. researchgate.net A typical PXRD analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. libretexts.org The resulting diffraction pattern is unique to a specific crystalline lattice, acting as a fingerprint for that particular polymorph.

In a hypothetical study on this compound, the process would involve several stages. Initially, various crystallization techniques would be employed to produce different polymorphic forms. This could include crystallization from a range of solvents, varying the rate of cooling, or using sublimation. Each resulting solid form would then be analyzed by PXRD. The differences in their diffraction patterns, specifically in the peak positions (2θ angles) and their relative intensities, would confirm the existence of polymorphism.

For instance, if two polymorphs, Form A and Form B, of this compound were discovered, their PXRD patterns would show distinct sets of diffraction peaks, as illustrated in the hypothetical data below.

Hypothetical PXRD Data for this compound Polymorphs

| 2θ Angle (°) - Form A | Intensity (a.u.) - Form A | 2θ Angle (°) - Form B | Intensity (a.u.) - Form B |

|---|---|---|---|

| 10.2 | 850 | 11.5 | 920 |

| 15.8 | 1200 | 16.3 | 1500 |

| 20.5 | 950 | 21.0 | 1100 |

| 22.1 | 600 | 23.4 | 750 |

| 25.7 | 400 | 26.8 | 500 |

Note: This table is purely illustrative and does not represent actual experimental data.

Further analysis, such as indexing the diffraction patterns, could provide information about the unit cell parameters (a, b, c, α, β, γ) and the space group for each polymorph. This crystallographic data is essential for a complete structural description of the different solid-state arrangements of this compound molecules.

While no such studies have been conducted on this compound, research on other small organic molecules demonstrates the utility of this approach. For example, studies on various active pharmaceutical ingredients have successfully used PXRD to identify and differentiate between polymorphs, ensuring the correct solid form is used in formulations. chemicalbook.comrsc.org

Computational and Theoretical Studies on 2 Iodoethyl Acetate

Conformation Analysis and Conformational Landscapes

Potential Energy Surface Scans

Potential energy surface (PES) scans are crucial for understanding the conformational landscape and identifying stable molecular arrangements of 2-iodoethyl acetate (B1210297). Theoretical studies have explored the rotational barriers and energy differences between various conformers. For instance, Density Functional Theory (DFT) calculations, often employing functionals like BP-D3 with basis sets such as def2-SVP, have been used to map out the energy profile associated with rotations around specific bonds within the molecule researchgate.net. These scans can reveal local minima corresponding to stable conformers and saddle points representing transition states for interconversion. Such analyses are fundamental to predicting the preferred spatial arrangements of the molecule under different conditions and can inform subsequent dynamic simulations. While specific PES scans for 2-iodoethyl acetate are not extensively detailed in the provided search results, analogous studies on related molecules demonstrate the methodology used to identify conformers and rotational barriers researchgate.netvisualizeorgchem.com.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models play a significant role in predicting and assigning spectroscopic parameters for this compound, aiding in the interpretation of experimental data. Ab initio and DFT calculations are commonly employed to compute vibrational frequencies (IR and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and other spectral properties.

Infrared (IR) Spectroscopy: Theoretical calculations can predict characteristic vibrational frequencies for functional groups present in this compound, such as the carbonyl (C=O) stretch, C-O stretch, and C-I stretch. For example, studies on similar ester compounds have reported predicted IR frequencies for the carbonyl stretch around 1745 cm⁻¹ and C-O stretch around 1240 cm⁻¹ researchgate.net. These computed values serve as benchmarks for experimental IR spectra, allowing for the assignment of observed bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods, including DFT, are used to calculate ¹H and ¹³C NMR chemical shifts. These calculations help in assigning the signals observed in experimental NMR spectra to specific protons and carbon atoms within the this compound molecule. While direct NMR data for this compound is not detailed in the provided snippets, studies on related molecules indicate that computational methods can accurately reproduce experimental NMR spectra when appropriate theoretical models are applied scielo.brbibliotekanauki.plniscpr.res.inresearchgate.netnih.govresearchgate.net.

Table 1: Predicted Spectroscopic Parameters (Illustrative based on related compounds)

| Spectroscopic Parameter | Predicted Value (cm⁻¹ or ppm) | Basis of Prediction | Reference Type |

| C=O Stretch (IR) | ~1745 | DFT calculations | Related Esters |

| C-O Stretch (IR) | ~1240 | DFT calculations | Related Esters |

| C-I Stretch (IR) | ~530 | DFT calculations | Related Esters |

| ¹H NMR Chemical Shifts | Varies based on proton | DFT calculations | Related Esters |

| ¹³C NMR Chemical Shifts | Varies based on carbon | DFT calculations | Related Esters |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, particularly its interactions with the surrounding environment and its aggregation tendencies. These simulations track the movement of atoms and molecules over time, allowing for the study of solvation, diffusion, and intermolecular forces.

Intermolecular Interactions and Aggregation Behavior